2-(4-Ethylazepan-1-yl)-1-phenylethanol
Description
2-(4-Ethylazepan-1-yl)-1-phenylethanol is a synthetic organic compound characterized by a phenylethanol backbone substituted with a 4-ethylazepane moiety.
Properties
IUPAC Name |
2-(4-ethylazepan-1-yl)-1-phenylethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO/c1-2-14-7-6-11-17(12-10-14)13-16(18)15-8-4-3-5-9-15/h3-5,8-9,14,16,18H,2,6-7,10-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDLGKUJZGGBLQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCN(CC1)CC(C2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following comparison focuses on analogs of 1-phenylethanol derivatives with varying substituents, emphasizing differences in molecular structure, bioactivity, and physicochemical properties.
2-(1H-Imidazol-1-yl)-1-phenylethanol
- Molecular Formula : C₁₁H₁₂N₂O .
- Key Features :
- Significance: The imidazole group enhances antifungal activity compared to unsubstituted phenylethanol derivatives. However, activity is weak in non-esterified forms .
(R)-2-((4-Aminophenethyl)amino)-1-phenylethanol
- Molecular Formula : C₁₆H₂₀N₂O .
- Stereospecificity (R-configuration) may influence receptor binding in biological systems.
- Significance: The amino group could enhance solubility in polar solvents, while the extended aromatic system might improve stability .
2-(4-Methoxyphenyl)-1-phenylethanol
- Molecular Formula : C₁₅H₁₆O₂ .
- Molecular Weight: 228.291 g/mol.
- Significance : The methoxy group may enhance lipophilicity, affecting membrane permeability in biological systems .
2-(1H-Benzotriazol-1-yl)-1-phenylethanol
- Key Features :
- Significance : The benzotriazole moiety may improve metabolic stability compared to imidazole analogs .
1-Phenylethanol (Parent Compound)
- Degradation Pathway: Anaerobically degraded via acetophenone intermediates in Denitrifying strain EbN1 .
- Key Features :
- Lack of substituents results in lower bioactivity and simpler metabolic pathways.
Structural and Functional Analysis
Table 1: Comparative Data for 1-Phenylethanol Derivatives
Key Observations:
Bioactivity :
- Imidazole and benzotriazole derivatives exhibit antifungal activity, with the latter showing broader efficacy .
- The ethylazepane group in the target compound may modulate receptor binding due to its larger ring size and alkyl substitution.
Physicochemical Properties: Solubility: Amino and hydroxyl groups enhance water solubility (e.g., ), while methoxy and aromatic systems increase lipophilicity (e.g., ). Stability: Benzotriazole and azepane substituents may confer metabolic stability compared to imidazole .
Degradation Pathways: Unsubstituted 1-phenylethanol is degraded via acetophenone intermediates in anaerobic conditions . Substituted analogs likely follow divergent pathways depending on substituent reactivity.
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